molecular formula C18H14N4O B13869472 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

Cat. No.: B13869472
M. Wt: 302.3 g/mol
InChI Key: MIANEERHABXABI-UHFFFAOYSA-N
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Description

2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyridine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves the reaction of 2-acetylpyridine with 5-methylfurfural. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of biomass-derived reagents, such as 5-methylfurfural, can make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The pyridine and naphthyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furfural derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the pyridine or naphthyridine rings .

Scientific Research Applications

2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine apart is its combination of furan, pyridine, and naphthyridine moieties, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine

InChI

InChI=1S/C18H14N4O/c1-12-4-5-17(23-12)16-11-15(21-13-6-9-19-10-7-13)14-3-2-8-20-18(14)22-16/h2-11H,1H3,(H,19,20,21,22)

InChI Key

MIANEERHABXABI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4

Origin of Product

United States

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